molecular formula C23H32ClNO2 B6595963 beta-l-Acetylmethadol hydrochloride CAS No. 61443-60-5

beta-l-Acetylmethadol hydrochloride

Cat. No. B6595963
CAS RN: 61443-60-5
M. Wt: 390.0 g/mol
InChI Key: UXBPQRGCVJOTNT-PQMWQWLJSA-N
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Description

Beta-l-Acetylmethadol hydrochloride, also known as Levacetylmethadol (INN), levomethadyl acetate (USAN), OrLAAM (trade name) or levo-α-acetylmethadol (LAAM), is a synthetic opioid similar in structure to methadone . It has a long duration of action due to its active metabolites . LAAM is indicated as a second-line treatment for the treatment and management of opioid dependence if patients fail to respond to drugs like methadone or buprenorphine .


Molecular Structure Analysis

The molecular structure of this compound consists of a complex arrangement of atoms. The chemical formula is C23H31NO2 . The 3D model of the molecule can be viewed using specialized software .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 353.50 . More specific properties such as melting point, solubility, and stability were not found in the search results.

Mechanism of Action

LAAM acts as a μ-opioid receptor agonist . It also acts as a potent, noncompetitive α3β4 neuronal nicotinic acetylcholine receptor antagonist . LAAM undergoes extensive first-pass metabolism to the active demethylated metabolite nor-LAAM, which is further demethylated to a second active metabolite, dinor-LAAM .

properties

IUPAC Name

[(6R)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBPQRGCVJOTNT-PQMWQWLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61443-60-5
Record name beta-l-Acetylmethadol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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